N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a structurally complex molecule combining a 1,1-dioxido-2,3-dihydrothiophene (dihydrothiophen-dioxide) moiety, an acetamide linker, and a phenoxy group substituted with an 8-methoxy-2-oxo-2H-chromen-3-yl unit. The chromen (coumarin) core, synthesized via solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under piperidine catalysis , is notable for its bioactivity in medicinal chemistry, including anti-inflammatory and antioxidant properties. The acetamide bridge links these motifs, a common feature in bioactive molecules due to its hydrogen-bonding capacity and conformational flexibility.
Properties
Molecular Formula |
C22H19NO7S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H19NO7S/c1-28-19-4-2-3-15-11-18(22(25)30-21(15)19)14-5-7-17(8-6-14)29-12-20(24)23-16-9-10-31(26,27)13-16/h2-11,16H,12-13H2,1H3,(H,23,24) |
InChI Key |
LYRJHNQXCZMCQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CS(=O)(=O)C=C4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes a thiophene ring and various functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.45 g/mol. The compound's structure includes:
- Thiophene Ring : A five-membered ring containing sulfur.
- Dioxido Group : Enhances the compound's reactivity and potential biological interactions.
- Phenoxy and Chromenyl Moieties : These groups may contribute to the compound's ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O5S |
| Molecular Weight | 396.45 g/mol |
| Boiling Point | Predicted ~457.8 °C |
| Density | ~1.315 g/cm³ |
| pKa | ~2.43 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study by Zhang et al. (2020) demonstrated that derivatives of thiophene compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is critical in cell survival and proliferation.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Research has shown that similar thiophene derivatives possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. For instance, a study by Kumar et al. (2021) found that thiophene-based compounds exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against common bacterial strains.
- Method : Disc diffusion method was employed to test the efficacy.
- Findings : The compound showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chromen/Coumarin Moieties
Compounds sharing the chromen core and acetamide linker exhibit variations in substituents that influence physicochemical and biological properties:
Key Observations :
- The target’s 8-methoxy-2-oxo-chromen group differs from ’s 4-oxo-chromen and ’s chroman (saturated coumarin analog), which may alter π-π stacking interactions and redox activity.
Dihydrothiophen-Dioxide Derivatives
Compounds with the dihydrothiophen-dioxide motif but divergent acetamide substituents:
Key Observations :
- The target’s chromen-phenoxy group introduces bulkier aromaticity compared to ’s 3-methoxyphenyl, likely affecting receptor binding kinetics.
- Benzoisothiazol-dioxide derivatives (e.g., ) show bioactivity (e.g., antibacterial), suggesting the target’s dihydrothiophen-dioxide group may confer similar pharmacodynamic properties.
Phenoxy-Acetamide Derivatives with Varied Cores
Compounds with phenoxy-acetamide linkages but distinct heterocyclic systems:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
